molecular formula C12H14N6O3S B14158752 3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide CAS No. 677024-63-4

3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide

Cat. No.: B14158752
CAS No.: 677024-63-4
M. Wt: 322.35 g/mol
InChI Key: YBMIYGRIZMSEDI-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative. The tetrazole moiety is introduced through a cycloaddition reaction between a nitrile and an azide . The reaction conditions often require the use of strong Lewis acids or amine salts to generate the highly reactive hydrazoic acid in situ .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and explosive intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzamide core .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and tetrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

677024-63-4

Molecular Formula

C12H14N6O3S

Molecular Weight

322.35 g/mol

IUPAC Name

3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C12H14N6O3S/c1-18-16-11(15-17-18)14-12(22)13-10(19)7-4-8(20-2)6-9(5-7)21-3/h4-6H,1-3H3,(H2,13,14,16,19,22)

InChI Key

YBMIYGRIZMSEDI-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC

solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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